

Anizatrectinib (Entrectinib): An In-Depth Technical Guide to In Vitro Potency and Efficacy

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A Note on Nomenclature: The vast majority of scientific literature refers to the compound of interest as "entrectinib." "**Anizatrectinib**" may be a less common or alternative name. This guide will proceed using the name entrectinib, as it aligns with the available body of research.

Introduction

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active small molecule inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). [1][2][3][4][5] These kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors.[4] Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7] [8] This technical guide provides a comprehensive overview of the in vitro potency and efficacy of entrectinib, complete with detailed experimental protocols and visual representations of key cellular pathways and workflows.

In Vitro Potency

The in vitro potency of entrectinib has been extensively characterized through both biochemical and cellular assays. These studies have consistently demonstrated its high potency against its target kinases, often in the low nanomolar range.

Biochemical Kinase Inhibition



Biochemical assays utilizing purified recombinant kinases are essential for determining the direct inhibitory activity of a compound. Entrectinib has shown potent inhibition of its target kinases in these assays.

Kinase	IC50 (nM)	Reference(s)
TRKA	1	[3][9]
TRKB	3	[3][9]
TRKC	5	[3][9]
ROS1	7	[2][3][9][10]
ALK	12	[2][3][9][10]

Cellular Potency

Cellular assays provide a more physiologically relevant measure of a drug's potency by assessing its activity within a cellular context. Entrectinib has demonstrated potent anti-proliferative activity in various cancer cell lines harboring TRK, ROS1, or ALK fusions.



Cell Line	Cancer Type	Genetic Alteration	IC50 (nM)	Reference(s)
KM12	Colorectal Cancer	TPM3-NTRK1	0.75	[11]
Ba/F3	Pro-B Cell	ETV6-NTRK3	Subnanomolar	[12]
MO-91	Acute Myeloid Leukemia	ETV6-NTRK3	Subnanomolar	[12]
HCC78	Non-Small Cell Lung Cancer	SLC34A2-ROS1	450	[1]
Ba/F3	Pro-B Cell	CD74-ROS1	19.4	[13]
Karpas-299	Anaplastic Large Cell Lymphoma	NPM-ALK	-	[14]
SR-786	Anaplastic Large Cell Lymphoma	NPM-ALK	-	[14]

Potency Against Resistance Mutations

The emergence of resistance mutations is a common challenge in targeted cancer therapy. In vitro studies have been conducted to evaluate the efficacy of entrectinib against known resistance mutations in its target kinases.



Kinase	Mutation	Cell Line/Assay	IC50 (nM)	Reference(s)
NTRK1	G595R	-	-	[1]
NTRK1	G667C	KM12SM-ER	56.1	[1][15]
ALK	C1156Y	Ba/F3	29	[10]
ALK	L1196M	Ba/F3	67	[10]
ALK	G1202R	Ba/F3	897	[10]
ALK	G1269A	Ba/F3	390	[10]
ROS1	F2004C	Ba/F3 (CD74- ROS1)	177	[13]
ROS1	G2032R	Ba/F3 (CD74- ROS1)	>2000	[13][16][17][18]

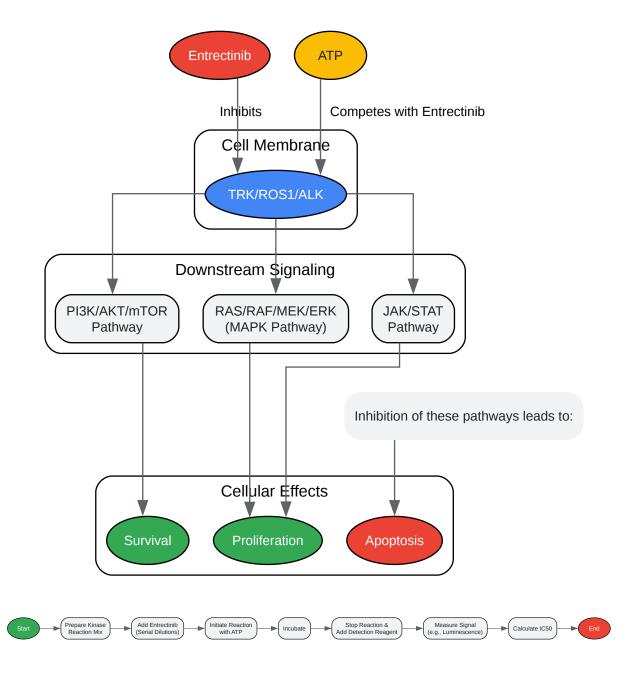
In Vitro Efficacy

The in vitro efficacy of entrectinib is demonstrated by its ability to inhibit downstream signaling pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by its target kinases.

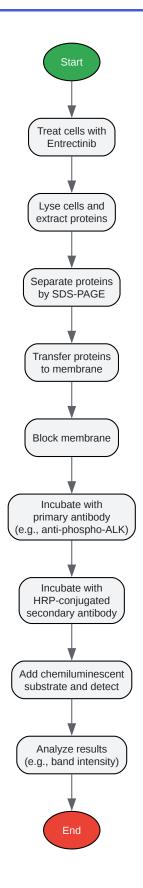
Inhibition of Downstream Signaling

Entrectinib effectively inhibits the phosphorylation of its target kinases and their downstream signaling effectors. Western blot analysis is a key method used to demonstrate this inhibition. In cell lines such as KM12 (TPM3-TRKA), entrectinib treatment leads to a dose-dependent decrease in the phosphorylation of TRKA, as well as downstream signaling proteins like AKT and ERK.[8] Similarly, in ALK-positive anaplastic large cell lymphoma cell lines (Karpas-299 and SR-786), entrectinib inhibits the phosphorylation of ALK and STAT3.[6][14]









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